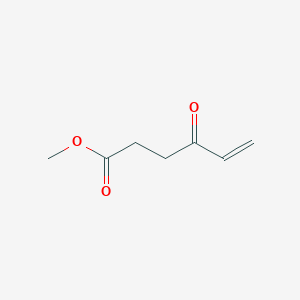
Methyl 4-oxo-5-hexenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-5-hexenoate is an organic compound with the molecular formula C7H10O3. It is a methyl ester derivative of 4-oxo-5-hexenoic acid and is characterized by the presence of both a ketone and an alkene functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-5-hexenoate can be synthesized through several methods. One common approach involves the esterification of 4-oxo-5-hexenoic acid with methanol in the presence of an acid catalyst. Another method includes the ring-opening of lactones, such as δ-hexalactone, using methanol and a metal oxide catalyst like cesium on silica (Cs/SiO2) to produce the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of metal oxide catalysts, such as cesium on silica, has been shown to improve selectivity and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxo-5-hexenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like methyl 4-hydroxy-5-hexenoate.
Substitution: The alkene group in this compound can participate in electrophilic addition reactions, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides or halogens.
Major Products Formed
Oxidation: this compound can be oxidized to form methyl 4-oxo-5-hexenoic acid.
Reduction: Reduction can yield methyl 4-hydroxy-5-hexenoate.
Substitution: Electrophilic addition can produce halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 4-oxo-5-hexenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-oxo-5-hexenoate involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, while the alkene group can participate in addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-hexenoate: Similar in structure but lacks the ketone group.
Ethyl 4-oxo-5-hexenoate: An ethyl ester analog with similar reactivity.
Methyl 4-oxohexanoate: Similar but lacks the alkene group.
Uniqueness
Methyl 4-oxo-5-hexenoate is unique due to the presence of both a ketone and an alkene functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
IUPAC Name |
methyl 4-oxohex-5-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h3H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFUUADXTLBDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














